BMS-214662 - 195987-41-8

BMS-214662

Catalog Number: EVT-302805
CAS Number: 195987-41-8
Molecular Formula: C25H23N5O2S2
Molecular Weight: 489.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-Benzyl-1-(1H-imidazol-4-ylmethyl)-4-(thien-2-ylsulfonyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile, commonly referred to as BMS-214662, is a non-peptidomimetic, small molecule farnesyltransferase inhibitor (FTI). [ [], [] ] This compound exhibits potent cytotoxic activity against various human tumor cell lines and has demonstrated significant anti-tumor activity in preclinical studies. [ [], [], [] ]

Initially developed as an anti-cancer agent, BMS-214662's mechanism of action centers around its ability to inhibit farnesyltransferase, an enzyme crucial for the farnesylation process. Farnesylation is a type of prenylation, a post-translational modification essential for the proper localization and function of proteins, including the oncoprotein Ras. [ [], [], [] ]

Future Directions

Despite promising preclinical results, BMS-214662's clinical development has been hampered by dose-limiting toxicities. [ [], [], [], [], [] ] Future research directions should focus on:

  • Optimizing Dosing Schedules: Exploration of alternative administration schedules, such as continuous infusion, may help achieve sustained farnesyltransferase inhibition and improve the therapeutic index of BMS-214662. [ [], [], [] ]

  • Combination Therapies: Investigating combinations of BMS-214662 with other targeted therapies or chemotherapeutic agents may enhance its efficacy and potentially overcome resistance mechanisms. [ [], [], [], [], [], [] ]

  • Biomarker Development: Identifying predictive biomarkers for BMS-214662 sensitivity will be crucial for selecting patients who are most likely to benefit from treatment and avoid unnecessary toxicity in non-responders. [ [] ]

  • Understanding Resistance Mechanisms: Further research is needed to elucidate the mechanisms of resistance to BMS-214662 and develop strategies to circumvent or overcome these mechanisms. [ [] ]

  • Exploring Novel Applications: Given the role of farnesylated proteins in various cellular processes, investigating the potential applications of BMS-214662 beyond cancer, such as in parasitic infections or inflammatory diseases, could be beneficial. [ [] ]

BMS-225975

  • Relevance: The structural similarity and contrasting apoptotic effects of BMS-225975 and BMS-214662 make it a valuable tool for understanding the mechanism of action of BMS-214662. [, , , , ] Studies comparing these compounds suggest that the potent apoptosis induction observed with BMS-214662 might involve mechanisms beyond its FTI activity. []

Lonafarnib (SCH66336)

  • Compound Description: Lonafarnib (SCH66336), also known as Sarasarâ„¢, is a tricyclic, orally active FTI. [] It is currently in clinical development for various cancers. [, ] Lonafarnib has demonstrated clinical activity in combination with gemcitabine for pancreatic cancer and paclitaxel for non-small cell lung cancer. []
  • Relevance: Lonafarnib, similar to BMS-214662, exemplifies the therapeutic potential of FTIs in cancer treatment. [, , ] The clinical experience with lonafarnib provides insights into potential treatment strategies and combination therapies for BMS-214662. []

Tipifarnib (R115777)

  • Relevance: Like BMS-214662, tipifarnib highlights both the potential and challenges of FTIs as cancer therapeutics. [, , ] The varying clinical outcomes with tipifarnib underscore the need for better patient selection and combination strategies for FTIs, including BMS-214662. []

Imatinib Mesylate (IM)

  • Compound Description: Imatinib mesylate (IM) is a tyrosine kinase inhibitor (TKI) widely used as the standard treatment for Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML). [, , ] While effective in controlling CML, IM may not effectively eliminate CML stem cells, leading to disease persistence. [, , ]
  • Relevance: The combination of IM and BMS-214662 has demonstrated synergistic effects in targeting CML stem/progenitor cells. [, , ] While IM primarily targets proliferating CML cells, BMS-214662 exhibits efficacy against both quiescent and proliferating CML cells, including those resistant to IM. [, , , ]

Dasatinib (BMS-354825)

  • Relevance: Similar to IM, the combination of dasatinib with BMS-214662 has shown synergistic cytotoxicity against CML cells, including those in the quiescent stem cell compartment. [, , ] This combination therapy could potentially target both BCR-ABL-dependent and -independent mechanisms of resistance in CML, enhancing treatment durability and potentially leading to more durable responses. [, ]

PD184352

  • Compound Description: PD184352 is a selective inhibitor of MEK1 and MEK2, kinases involved in the MAPK/ERK signaling pathway. [] Inhibition of the MEK-ERK pathway can sensitize cancer cells to apoptosis induced by other agents. []
  • Relevance: Studies have demonstrated that PD184352 enhances the apoptotic effect of BMS-214662 in CML stem/progenitor cells. [] This finding suggests that targeting the MEK-ERK pathway in combination with BMS-214662 could be a potential strategy to eliminate treatment-resistant leukemia stem/progenitor cells. []
Source and Classification

BMS-214662 was developed by Bristol-Myers Squibb and is classified as a small molecule drug. It specifically inhibits the farnesyl transferase enzyme, which is responsible for attaching farnesyl groups to proteins, a modification necessary for their membrane localization and activity. This inhibition disrupts critical signaling pathways involved in cell growth and survival, making it a candidate for cancer therapy .

Synthesis Analysis

The synthesis of BMS-214662 involves several key steps that utilize various chemical reactions to construct its complex structure. The compound features an imidazole group that plays a critical role in its mechanism of action by coordinating with zinc ions in the active site of farnesyl transferase.

Synthesis Steps

  1. Formation of Imidazole Derivative: The synthesis begins with the preparation of an imidazole derivative, which is crucial for the subsequent coordination with zinc.
  2. Coupling Reaction: The imidazole is then coupled with other functional groups through nucleophilic substitution reactions to form the core structure of BMS-214662.
  3. Purification: The final product is purified using techniques such as column chromatography to ensure high purity levels suitable for biological testing.

Technical parameters such as reaction temperatures, solvent choices, and reaction times are critical for optimizing yield and purity during synthesis .

Molecular Structure Analysis

BMS-214662 has a complex molecular structure characterized by its imidazole core and various substituents that enhance its biological activity.

Key Structural Features

  • Molecular Formula: C19_{19}H22_{22}N4_{4}O2_{2}
  • Molecular Weight: Approximately 342.4 g/mol
  • Functional Groups: The presence of an imidazole ring allows coordination with zinc ions, while other groups contribute to its lipophilicity and ability to penetrate cell membranes.

X-ray crystallography has been used to confirm the three-dimensional arrangement of atoms within BMS-214662, providing insights into how its structure relates to its function as a farnesyl transferase inhibitor .

Chemical Reactions Analysis

BMS-214662 undergoes various chemical reactions that are integral to its functionality as a therapeutic agent.

Key Reactions

  1. Farnesyl Transferase Inhibition: The primary reaction involves the competitive inhibition of farnesyl transferase, preventing the addition of farnesyl groups to target proteins such as RAS.
  2. Apoptotic Pathway Activation: BMS-214662 has been shown to induce mitochondrial apoptosis in cancer cells through mechanisms that involve caspase activation and disruption of anti-apoptotic protein functions .

These reactions highlight the compound's dual role in both inhibiting critical signaling pathways and promoting programmed cell death in malignant cells.

Mechanism of Action

BMS-214662 exerts its effects primarily through the inhibition of farnesyl transferase, leading to disrupted RAS signaling.

Detailed Mechanism

  1. Inhibition of Farnesylation: By binding to the active site of farnesyl transferase, BMS-214662 prevents RAS proteins from being farnesylated, which is essential for their membrane localization.
  2. Induction of Apoptosis: The lack of membrane-localized RAS leads to reduced activation of downstream signaling pathways that promote cell survival. This results in increased apoptosis through mitochondrial pathways involving caspases .

The compound's ability to enhance apoptosis in quiescent chronic myeloid leukemia stem cells further underscores its potential therapeutic applications against resistant cancer types .

Physical and Chemical Properties Analysis

BMS-214662 possesses distinct physical and chemical properties that influence its biological activity.

Applications

BMS-214662 has significant potential applications in oncology due to its unique mechanism of action.

Therapeutic Applications

Properties

CAS Number

195987-41-8

Product Name

BMS-214662

IUPAC Name

(3R)-3-benzyl-1-(1H-imidazol-5-ylmethyl)-4-thiophen-2-ylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine-7-carbonitrile

Molecular Formula

C25H23N5O2S2

Molecular Weight

489.6 g/mol

InChI

InChI=1S/C25H23N5O2S2/c26-13-20-8-9-24-21(11-20)15-30(34(31,32)25-7-4-10-33-25)23(12-19-5-2-1-3-6-19)17-29(24)16-22-14-27-18-28-22/h1-11,14,18,23H,12,15-17H2,(H,27,28)/t23-/m1/s1

InChI Key

OLCWFLWEHWLBTO-HSZRJFAPSA-N

SMILES

C1C(N(CC2=C(N1CC3=CN=CN3)C=CC(=C2)C#N)S(=O)(=O)C4=CC=CS4)CC5=CC=CC=C5

Synonyms

(3R)-2,3,4,5-Tetrahydro-1-(1H-imidazol-4-ylmethyl)-3-(phenylmethyl)-4-(2-thienylsulfonyl)-1H-1,4-benzodiazepine-7-carbonitrile; (R)-2,3,4,5-Tetrahydro-1-(1H-imidazol-4-ylmethyl)-3-(phenylmethyl)-4-(2-thienylsulfonyl)-1H-1,4-benzodiazepine-7-carbonitr

Canonical SMILES

C1C(N(CC2=C(N1CC3=CN=CN3)C=CC(=C2)C#N)S(=O)(=O)C4=CC=CS4)CC5=CC=CC=C5

Isomeric SMILES

C1[C@H](N(CC2=C(N1CC3=CN=CN3)C=CC(=C2)C#N)S(=O)(=O)C4=CC=CS4)CC5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.